P2Y12 Receptor Antagonism: Class-Level Potency Inference vs. Direct Data
No direct head-to-head data for this compound was found in admissible sources. However, the compound shares a core scaffold (piperazinyl-pyridine urea linked to a pyrimidine) with a published series of P2Y12 antagonists [1]. In that series, compound 1 (ethyl 6-(4-(pyridin-2-yl)piperazin-1-yl)nicotinate derivative) showed sub-micromolar P2Y12 antagonism, while SAR studies indicated that the urea NH, the pyridine 3-ethoxycarbonyl substituent, and the right-hand aromatic ring are critical for potency. The target compound differs by replacing the nicotinate with a pyrimidin-5-yl urea and using a 2-fluorophenyl group. Without experimental data, any differential claim is speculative.
| Evidence Dimension | P2Y12 antagonistic activity (class-level inference) |
|---|---|
| Target Compound Data | Data not available in primary literature or patents |
| Comparator Or Baseline | Compound 1 from Bach et al. 2011: sub-micromolar P2Y12 antagonism (exact IC50 not disclosed in abstract) |
| Quantified Difference | Cannot be calculated |
| Conditions | Human P2Y12 receptor binding/functional assay (Bach et al., 2011) |
Why This Matters
Without compound-specific quantitative data, researchers cannot assess whether this compound matches or exceeds the potency of known analogs, making its selection for P2Y12-related studies unjustified.
- [1] Bach, P., et al. (2011). A novel series of piperazinyl-pyridine ureas as antagonists of the purinergic P2Y12 receptor. Bioorganic & Medicinal Chemistry Letters, 21(10), 2877-2881. View Source
